molecular formula C8H10N2S B112652 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile CAS No. 4651-92-7

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile

Cat. No. B112652
CAS RN: 4651-92-7
M. Wt: 166.25 g/mol
InChI Key: QJJHYLODDMKXJT-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.25 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile consists of a five-membered thiophene ring with an amino group at the 2-position, an ethyl group at the 4-position, and a methyl group at the 5-position .

Scientific Research Applications

Antitumor Applications

  • Novel targets of 2-aminothiophene derivatives were synthesized using Gewald methodology and examined for antitumor activity. These compounds exhibited inhibition of tumor cell growth in hepatocellular carcinoma and breast cancer cell lines, indicating their potential as antitumor agents (Khalifa & Algothami, 2020).

Applications in Dyes and Pigments

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives were synthesized and used to create azo dyes. These dyes showed good coloration and fastness properties on polyester, indicating their utility in the textile industry (Sabnis & Rangnekar, 1989).

Photovoltaic Properties

  • Certain derivatives like Ph-HPQ and Ch-HPQ showed photovoltaic properties when used in organic-inorganic photodiode fabrication. These findings suggest their potential use in developing more efficient solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mass Spectrometry Applications

  • Studies on the decomposition of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles under electronic and chemical ionization conditions provide valuable insights for mass spectrometric analysis, enhancing our understanding of the fragmentation patterns of these compounds (Klyba et al., 2018).

Corrosion Inhibition

  • Derivatives like 5-(phenylthio)-3H-pyrrole-4-carbonitriles demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests their potential use in industrial applications to protect metals from corrosion (Verma et al., 2015).

Monitoring Photopolymerization Processes

  • Certain derivatives were used as fluorescent molecular sensors for monitoring photopolymerization processes. This application is particularly relevant in the field of material science and engineering (Ortyl et al., 2019).

properties

IUPAC Name

2-amino-4-ethyl-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-6-5(2)11-8(10)7(6)4-9/h3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJHYLODDMKXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404864
Record name 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-ethyl-5-methylthiophene-3-carbonitrile

CAS RN

4651-92-7
Record name 2-Amino-4-ethyl-5-(methyl)thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4651-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-ethyl-5-methyl-3-thiophenecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Mugnaini, V Pedani, D Giunta, B Sechi, M Solinas… - RSC Advances, 2014 - pubs.rsc.org
… Synthesis of 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile (13). Pentane-3-one (125 mg, 1.45 mmol), malononitrile (125 mg, 1.89 mmol) and THF (4 mL) were placed in a 25 mL …
Number of citations: 6 pubs.rsc.org
R Tayebee, F Javadi, G Argi - Journal of Molecular Catalysis A: Chemical, 2013 - Elsevier
Zinc oxide is a multi-purpose active material with important catalytic applications. In this study, nano-sized ZnO particles were easily synthesized through sedimentation of zinc acetate di…
Number of citations: 46 www.sciencedirect.com
N Erfaninia, R Tayebee, M Dusek… - Applied Organometallic …, 2018 - Wiley Online Library
This study demonstrates ED‐UiO‐66 as a novel and effective solid nanoporous basic catalyst prepared through the amine grafting onto the pores of UiO‐66. The manufactured …
Number of citations: 23 onlinelibrary.wiley.com
DD Zhao, L Li, F Xu, Q Wu, XF Lin - Journal of Molecular Catalysis B …, 2013 - Elsevier
A novel bovine serum albumin (BSA)-catalyzed Gewald reaction in one-pot was developed in this work. The influence of reaction conditions including solvent, temperature and catalyst …
Number of citations: 9 www.sciencedirect.com
XG Huang, J Liu, J Ren, T Wang, W Chen, BB Zeng - Tetrahedron, 2011 - Elsevier
A simple and efficient procedure was developed for the synthesis of multisubstituted 2-aminothiophene derivatives. In the presence of catalytic amount of imidazole, ketones or …
Number of citations: 82 www.sciencedirect.com

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